1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene

Description

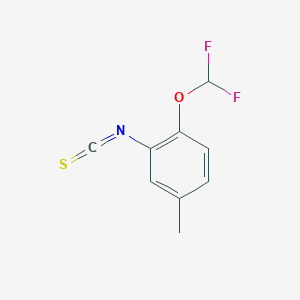

1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene is a substituted aromatic compound characterized by three key functional groups:

- A difluoromethoxy group (–OCF₂H) at position 1.

- An isothiocyanate group (–N=C=S) at position 2.

- A methyl group (–CH₃) at position 4.

Its properties may be inferred from structurally analogous compounds, such as 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene (discussed in ) .

Properties

IUPAC Name |

1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NOS/c1-6-2-3-8(13-9(10)11)7(4-6)12-5-14/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDSTNYPUVEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219960 | |

| Record name | 1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-27-2 | |

| Record name | 1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanate group onto a benzene ring. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methylphenol.

Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Formation of Isothiocyanate Group: The isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Addition: The isothiocyanate group can undergo addition reactions with nucleophiles such as amines to form thiourea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Research :

- The isothiocyanate functional group is known for its potential anticancer properties. Studies have indicated that compounds containing isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of isothiocyanates have shown efficacy against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 5 to 15 µM .

- Case Study : A recent study demonstrated that modifications to the structure of isothiocyanate derivatives could enhance their cytotoxicity against specific cancer types. The findings suggest that this compound could be a promising candidate for further development in cancer therapy.

-

Antimicrobial Activity :

- Research has shown that 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these bacteria were reported between 20 to 40 µg/mL .

- Case Study : In an evaluation of antimicrobial efficacy, the compound was found to significantly inhibit bacterial growth through mechanisms involving enzyme inhibition and receptor modulation, making it a potential candidate for developing new antibacterial agents amid rising antibiotic resistance.

Material Science

- Synthesis of Functional Materials :

- The compound can serve as a building block in organic synthesis, particularly in the development of new materials with specific functional properties. Its unique structure allows for the modification and creation of polymers or other materials that could be utilized in various industrial applications .

- Application Example : Researchers are exploring the use of isothiocyanate compounds in developing coatings or adhesives with enhanced properties due to their chemical reactivity and ability to form cross-linked structures .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzymes or the modification of proteins, which can affect various cellular processes. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally comparable compound in the provided evidence is 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene (CAS 923164-08-3) . Below is a detailed comparison:

Reactivity and Stability

- Isothiocyanate vs. Isocyanate : The isothiocyanate group (–N=C=S) in the target compound is less electrophilic but more nucleophilic compared to the isocyanate group (–N=C=O) in the analog . This difference impacts applications in polymer chemistry or bioconjugation.

- Substituent Effects : The methyl group at position 4 (target compound) increases hydrophobicity and steric hindrance compared to the methoxy group at position 2 in the analog. This may reduce solubility in polar solvents.

- Electronic Effects : The difluoromethoxy group (–OCF₂H) in both compounds withdraws electrons, but the target compound’s methyl group at position 4 may slightly counterbalance this effect.

Research Findings and Implications

Data Limitations

- No experimental data (e.g., NMR, IR) for the target compound are available in the provided evidence. Its properties are inferred from structural analogs.

- Safety and storage data for the analog () are unspecified, highlighting a need for further research on both compounds .

Biological Activity

1-(Difluoromethoxy)-2-isothiocyanato-4-methylbenzene, also known by its CAS number 832739-27-2, is a chemical compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. It is characterized by the presence of both difluoromethoxy and isothiocyanate functional groups, which are known to impart unique chemical properties and biological effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure indicates the presence of a methyl group, a difluoromethoxy group, and an isothiocyanate moiety, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing isothiocyanate groups often exhibit antimicrobial properties. Isothiocyanates are known to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that this compound may demonstrate similar activities, potentially inhibiting the growth of various bacterial strains.

Anticancer Activity

Isothiocyanates have been extensively studied for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways. Preliminary studies suggest that this compound may possess similar anticancer effects, making it a candidate for further investigation in cancer research.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The difluoromethoxy group may enhance its lipophilicity, allowing better membrane permeability and interaction with target sites.

Case Studies

- Antimicrobial Activity Study : A study conducted on various isothiocyanates demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to known antimicrobial agents.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. The compound's effectiveness was attributed to its ability to activate caspase pathways, leading to programmed cell death.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(difluoromethoxy)-2-isothiocyanato-4-methylbenzene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example, introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl halides, followed by isothiocyanato group installation via thiophosgene or thiocyanate precursors under controlled pH (pH 7–9) and temperature (0–5°C) to minimize side reactions . Optimization may include monitoring intermediates via TLC or HPLC (as in ’s buffer system for mobile phase preparation) and adjusting solvent polarity (e.g., DMF or THF) to enhance yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use -NMR to verify difluoromethoxy group integration and -NMR for methyl and aromatic proton environments .

- FT-IR : Confirm isothiocyanate (N=C=S) stretching vibrations at ~2050–2100 cm and C-F stretches at 1100–1250 cm .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar nitrobenzene derivatives in .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential release of toxic isothiocyanate vapors .

- Waste disposal : Segregate waste in labeled containers for professional hazardous waste treatment, as recommended for analogous isothiocyanato compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the isothiocyanato group in nucleophilic reactions?

- Methodology :

- DFT calculations : Model the electron density around the isothiocyanato group to predict sites for nucleophilic attack (e.g., sulfur or nitrogen reactivity). Compare with experimental results from reactions with amines or thiols .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity, leveraging studies on diazenyl carbonates in .

Q. How can contradictory physicochemical data (e.g., solubility or stability) across studies be resolved?

- Methodology :

- Purity assessment : Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient (65:35) to detect impurities, as described in .

- Environmental controls : Replicate experiments under standardized humidity/temperature conditions, as variations in these parameters may explain discrepancies in hygroscopicity or decomposition rates .

Q. What environmental impact assessment strategies are applicable for degradation products of this compound?

- Methodology :

- Ecotoxicity assays : Test degradation products (e.g., fluorinated phenols) on aquatic organisms (e.g., Daphnia magna) using OECD guidelines, referencing environmental hazard codes in .

- Photodegradation studies : Expose the compound to UV light in aqueous solutions and analyze by LC-MS to identify persistent metabolites, similar to protocols for nitrobenzene derivatives in .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.